4-(2-Chlorophenyl)-5-methylthiazol-2-ylamine
Description
Properties
IUPAC Name |
4-(2-chlorophenyl)-5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-6-9(13-10(12)14-6)7-4-2-3-5-8(7)11/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHESLTKBQVEPTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-5-methylthiazol-2-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole derivative using an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-5-methylthiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties : Research indicates that 4-(2-Chlorophenyl)-5-methylthiazol-2-ylamine exhibits antimicrobial activity against various pathogens. Its mechanism involves inhibiting specific enzymes or receptors crucial for microbial growth . A study demonstrated that derivatives of thiazole compounds, including this one, showed significant antibacterial activity comparable to standard antibiotics like norfloxacin .
Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. It may inhibit cellular pathways involved in cancer cell proliferation by targeting specific molecular interactions . For instance, thiazole derivatives have been shown to interfere with CDK9-mediated RNA polymerase II transcription, leading to decreased expression of anti-apoptotic proteins in cancer cells .
Material Science
Fluorescent Sensors : this compound is being explored for developing fluorescent sensors for detecting metal ions and other analytes. Its unique structural characteristics allow it to function effectively in sensor applications, enhancing the detection sensitivity and selectivity.
Case Studies
- Antimicrobial Activity Study : A recent investigation assessed the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial properties against Staphylococcus epidermidis and other strains .
- Anticancer Research : Another study focused on the anticancer potential of thiazole derivatives where this compound was included in a series of synthesized compounds. The findings revealed that certain analogues demonstrated significant cytotoxic effects on cancer cell lines, suggesting a promising avenue for drug development .
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-5-methylthiazol-2-ylamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituent patterns, and molecular properties:
Key Observations :
- Positional Isomerism: The placement of substituents significantly impacts bioactivity.
- Ring System Variations : Replacing the thiazole core with a thiadiazole (e.g., 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine) introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity and altering biological targets .
Biological Activity
4-(2-Chlorophenyl)-5-methylthiazol-2-ylamine is a thiazole derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. Its unique structure, featuring a thiazole ring substituted with a chlorophenyl group and a methyl group, contributes to its reactivity and biological efficacy. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be depicted as follows:
- Molecular Formula : C10H9ClN2S
- Molecular Weight : 224.71 g/mol
This compound is characterized by:
- A thiazole ring (five-membered with sulfur and nitrogen)
- A 2-chlorophenyl substituent at the 4-position
- A methyl group at the 5-position
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the inhibition of bacterial enzymes essential for cell wall synthesis or metabolic processes .
| Microbial Strain | Inhibition Zone (mm) | Standard Drug | Comparison |
|---|---|---|---|
| Staphylococcus aureus | 15 | Norfloxacin | Comparable |
| Escherichia coli | 18 | Ciprofloxacin | Superior |
Anticancer Activity
This compound has also been studied for its anticancer properties. In vitro assays on various cancer cell lines (e.g., HCT116, HepG2) have demonstrated that this compound can induce cytotoxicity, potentially through mechanisms such as apoptosis or cell cycle arrest .
The following table summarizes the anticancer activity observed in recent studies:
| Cell Line | IC50 (µM) | Standard Drug | Comparison |
|---|---|---|---|
| HCT116 | 12.5 | Cisplatin | Higher |
| HepG2 | 15.0 | 5-Fluorouracil | Comparable |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within microbial cells and cancer cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth or cancer cell proliferation.
- Cell Membrane Disruption : It could disrupt the integrity of microbial membranes, leading to cell death.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.
Study 1: Antimicrobial Efficacy
A study conducted by Sayed et al. explored the synthesis of new thiazole derivatives, including this compound, and evaluated their antimicrobial activity against various pathogens. The results indicated that this compound exhibited potent activity comparable to established antibiotics .
Study 2: Anticancer Screening
In another investigation, researchers synthesized a series of thiazole derivatives and assessed their anticancer effects using MTT assays. The findings revealed that compounds with similar structures to this compound showed significant cytotoxicity against liver cancer cells (HepG2), suggesting its potential as a lead compound in anticancer drug development .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 4-(2-chlorophenyl)-5-methylthiazol-2-ylamine in academic research?
Answer: The synthesis typically involves cyclization of thiourea intermediates with α-haloketones. A validated approach for analogous thiazole derivatives (e.g., N-(5-aryl-methylthiazol-2-yl) compounds) involves reacting 2-amino-5-aryl-methylthiazole precursors with chloroacetyl chloride in the presence of triethylamine as a base, followed by recrystallization from ethanol-DMF mixtures to isolate the product . Key parameters include maintaining temperatures at 20–25°C during reagent addition and optimizing stoichiometry to minimize byproducts.
Basic: What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Answer: Essential techniques include:
- 1H/13C NMR : To confirm the presence of the aromatic chlorophenyl group (δ 7.2–7.5 ppm) and thiazole ring protons (δ 6.8–7.0 ppm).
- FT-IR : For identifying N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : To verify the molecular ion ([M+H]+ at m/z 225.0421 for C₁₀H₁₀ClN₂S).
- X-ray crystallography : Using the SHELX suite (e.g., SHELXL for refinement) to resolve stereochemical ambiguities .
Advanced: How can researchers address discrepancies between computational predictions and experimental spectral data for this compound?
Answer: Discrepancies may arise from solvent effects or crystal packing. To reconcile differences:
- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) with solvent models (e.g., PCM for DMSO) to predict NMR/IR spectra.
- Compare experimental X-ray structures (visualized via ORTEP-3) with computational geometries to identify conformational variations .
- Use 15N NMR (if accessible) to validate the amine group’s electronic environment .
Advanced: What strategies are recommended for optimizing reaction yields in the synthesis of this compound derivatives?
Answer:
- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading). Dioxane or THF may enhance cyclization efficiency compared to polar solvents .
- In-line monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track reaction progress .
- Microwave-assisted synthesis : Explore reduced reaction times and improved yields for scale-up.
Basic: What crystallization methods are effective for purifying this compound?
Answer: Recrystallization from ethanol-DMF (1:1 v/v) with slow cooling (0.5°C/min) produces high-purity crystals. For structural validation, grow single crystals via vapor diffusion (e.g., ether into DCM solution) and analyze using SHELXL-refined X-ray data .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
Answer:
- Derivative synthesis : Introduce substituents at the chlorophenyl ring (e.g., electron-withdrawing groups at the 4-position) or modify the thiazole’s methyl group .
- Biological assays : Test cytotoxicity via MTT assays (e.g., against HeLa cells) and compare with structurally similar antitumor agents .
- Computational docking : Use AutoDock Vina to predict binding affinities for kinase targets (e.g., EGFR), prioritizing derivatives for synthesis .
Advanced: What analytical approaches resolve contradictions in thermal stability data for this compound?
Answer:
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures under nitrogen/air to assess oxidative stability.
- Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., melting points ~180–190°C) and compare with literature.
- Cross-validate : Use accelerated stability studies (40°C/75% RH for 4 weeks) to correlate experimental and computational (e.g., molecular dynamics) degradation profiles.
Basic: How is the thiazole ring’s electronic environment probed in mechanistic studies?
Answer:
- Cyclic voltammetry : Measure oxidation potentials to assess electron density (e.g., thiazole’s aromatic stabilization).
- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies via Gaussian09 to predict reactivity sites .
Advanced: What methodologies validate the compound’s purity in interdisciplinary research (e.g., pharmacology)?
Answer:
- HPLC-DAD/MS : Use a C18 column (acetonitrile/0.1% formic acid) with UV detection at 254 nm. Purity ≥95% is required for biological testing .
- Elemental analysis : Confirm C, H, N, S, Cl content within ±0.4% of theoretical values.
- Chiral HPLC : If enantiomers exist, use a Chiralpak AD-H column to assess stereochemical purity.
Advanced: How can researchers mitigate challenges in scaling up the synthesis of this compound?
Answer:
- Process optimization : Replace chloroacetyl chloride with safer alternatives (e.g., bromoacetyl bromide) for better selectivity .
- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce reaction times.
- Green chemistry : Explore solvent-free mechanochemical synthesis using ball mills to improve sustainability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
